Product packaging for heparin disaccharide I-P, sodium salt(Cat. No.:CAS No. 149368-05-8)

heparin disaccharide I-P, sodium salt

Cat. No.: B588476
CAS No.: 149368-05-8
M. Wt: 576.449
InChI Key: AFUHZNWLJKMBCR-UHFFFAOYSA-N
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Description

Contextualization within the Diverse Family of Heparin and Heparan Sulfate (B86663) Glycosaminoglycans

Heparin and heparan sulfate (HS) are complex, linear polysaccharides that belong to the glycosaminoglycan (GAG) family. nih.govresearchgate.net Found in all animal tissues, these molecules are typically attached to core proteins to form proteoglycans, which are integral components of the cell surface and the extracellular matrix. nih.govwikipedia.orgthemedicalbiochemistrypage.org The fundamental structure of both heparin and heparan sulfate is a repeating disaccharide unit, consisting of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a glucosamine (B1671600) residue. nih.govnih.gov

The immense functional diversity of heparin and HS arises from their structural microheterogeneity, which is generated during biosynthesis through a series of enzymatic modifications. nih.gov This non-template-driven process includes N-deacetylation, N-sulfation, O-sulfation at various positions (C6 and C3 of the glucosamine and C2 of the uronic acid), and the epimerization of D-glucuronic acid to L-iduronic acid. themedicalbiochemistrypage.orgoup.com

While structurally related, heparin and heparan sulfate are considered separate families of N-sulphated polysaccharides. nih.gov The primary distinction lies in their sulfation patterns and degree. Heparin is significantly more sulfated than heparan sulfate. themedicalbiochemistrypage.orgumc.br In heparin, the N-sulfate groups largely exceed the N-acetyl groups, and the concentration of O-sulfate groups is higher than that of N-sulfate groups. wikipedia.org For instance, the IdoA(2S)-GlcNS(6S) unit can make up about 75-85% of heparin, whereas the most common unit in heparan sulfate is typically the less-sulfated GlcA-GlcNAc. wikipedia.org This structural variance dictates their interaction with a vast array of proteins, thereby modulating critical biological activities such as cell development, proliferation, inflammation, blood coagulation, and viral infectivity. nih.govresearchgate.netwikipedia.org

Table 1: Comparison of Heparin and Heparan Sulfate

Feature Heparin Heparan Sulfate
Primary Location Stored in granules of mast cells. researchgate.netthemedicalbiochemistrypage.org Ubiquitously on cell surfaces and in the extracellular matrix. nih.govwikipedia.org
Biosynthesis Produced by connective-tissue mast cells. themedicalbiochemistrypage.org Synthesized by virtually all cell types. themedicalbiochemistrypage.org
Repeating Unit Predominantly highly sulfated disaccharides (e.g., IdoA(2S)-GlcNS(6S)). wikipedia.org More varied, with a higher proportion of N-acetylated, non-sulfated units (e.g., GlcA-GlcNAc). wikipedia.org
Sulfation Degree High (avg. 2.3 - 2.8 sulfates per disaccharide). umc.br Lower (avg. 0.6 - 1.5 sulfates per disaccharide). umc.br

| Biological Role | Well-known as a clinical anticoagulant; also involved in inflammation. nih.govumc.br | Regulates a wide range of processes including development, angiogenesis, and cell signaling. nih.govwikipedia.org |

Chemical Structure and Origin of Heparin Unsaturated Disaccharide I-P (ΔUA2S-GlcNS6S) as a Synthetic Homologue

Heparin disaccharide I-P, sodium salt, is chemically defined as 2-O-sulfo-α-L-ido-4-enepyranosyluronic acid-(1→4)-2-deoxy-2-sulfamino-6-O-sulfo-D-glucose, sodium salt. Its common abbreviation is ΔUA2S-GlcNS6S. This compound is a highly sulfated disaccharide that is not typically found in its unsaturated form in nature.

The defining feature of this molecule is the double bond between carbons 4 and 5 of the uronic acid moiety (ΔUA). This Δ-4,5 unsaturation is the result of its specific origin: it is generated through the enzymatic depolymerization of heparin using bacterial heparin lyases. mssm.eduacs.org These enzymes cleave the polysaccharide chain via an eliminative mechanism, which results in the formation of this characteristic unsaturated bond at the non-reducing end of the newly formed disaccharide.

Therefore, ΔUA2S-GlcNS6S is best described as a synthetic or enzymatically prepared homologue. It is derived from the natural heparin polymer but possesses a chemical modification (the unsaturated bond) indicative of its production method. mssm.edu The structure consists of:

An unsaturated uronic acid (ΔUA) that is sulfated at the 2-O position (2S).

A glucosamine residue that is N-sulfated (NS) and 6-O-sulfated (6S). nih.gov

The precise, defined structure of this disaccharide makes it an invaluable tool for research, standing in contrast to the heterogeneous mixture of oligosaccharides that constitute natural heparin. nih.gov

Table 2: Structural Details of Heparin Disaccharide I-P (ΔUA2S-GlcNS6S)

Component Moiety Modifications
Uronic Acid 2-O-sulfo-α-L-ido-4-enepyranosyluronic acid Δ4,5-unsaturated bond, 2-O-sulfate group
Glucosamine 2-deoxy-2-sulfamino-D-glucose N-sulfate group, 6-O-sulfate group
Linkage α(1→4) glycosidic bond Connects the uronic acid to the glucosamine

| Counterion | Sodium Salt | Balances the negative charges of the sulfate groups |

Significance of Defined Heparin Disaccharides as Building Blocks and Research Probes in Glycoscience

The inherent structural complexity and heterogeneity of natural heparin and HS pose significant challenges to understanding their precise structure-function relationships. nih.govnih.gov The use of chemically or enzymatically synthesized, well-defined oligosaccharides and their constituent disaccharides, such as Heparin Disaccharide I-P, is a powerful strategy to overcome these challenges. nih.govacs.org

These defined molecules serve several critical functions in glycoscience:

Analytical Standards: Heparin Disaccharide I-P is used as an external standard in sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Its known structure and concentration allow for the accurate quantification and compositional analysis of GAG-derived disaccharides from complex biological samples, such as serum or urine. nih.govnih.gov This capability is vital for the discovery of potential biomarkers for various pathological conditions. nih.govnih.gov

Synthetic Building Blocks: Defined disaccharides are crucial starting materials, or building blocks, for the chemical and enzymatic synthesis of larger, custom-designed heparin and HS oligosaccharides. mssm.eduacs.org By assembling these blocks, researchers can create homogeneous oligosaccharides with specific sulfation patterns. acs.org

Probes for Biological Interactions: These synthetic oligosaccharides are then used as molecular probes to investigate the specific interactions between GAGs and proteins. nih.gov By systematically varying the structure of the probe (e.g., sulfation pattern, length), scientists can identify the minimal saccharide sequence and the specific structural motifs required for binding to proteins like growth factors, cytokines, and enzymes. nih.govacs.org This approach has been instrumental in helping to unveil the secrets of the "heparin/heparan sulfate code" and understand how specific sulfation patterns translate into distinct biological functions. nih.govmdpi.com For example, creating a comprehensive library of all 48 theoretically possible HS-based disaccharides allowed for affinity screening that revealed specific binders for fibroblast growth factor-1 (FGF-1). acs.org

In essence, the availability of pure, structurally defined compounds like Heparin Disaccharide I-P enables a level of precision that is impossible to achieve with heterogeneous natural GAG preparations, thereby advancing our fundamental understanding of glycobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NNaO17S2 B588476 heparin disaccharide I-P, sodium salt CAS No. 149368-05-8

Properties

CAS No.

149368-05-8

Molecular Formula

C15H23NNaO17S2

Molecular Weight

576.449

InChI

InChI=1S/C15H23NO17S2.Na/c1-2-10(20)16-6(4-17)11(21)12(8(19)5-30-34(24,25)26)32-15-13(33-35(27,28)29)7(18)3-9(31-15)14(22)23;/h3-4,6-8,11-13,15,18-19,21H,2,5H2,1H3,(H,16,20)(H,22,23)(H,24,25,26)(H,27,28,29);

InChI Key

AFUHZNWLJKMBCR-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O)O.[Na]

Origin of Product

United States

Advanced Synthetic Methodologies and Rational Chemical Derivatization of Heparin Disaccharide I P

Strategies for Chemical Synthesis of Heparin Disaccharide I-P and Related Unsaturated Disaccharide Analogs

The total chemical synthesis of heparin oligosaccharides, including disaccharides like Heparin Disaccharide I-P, is a formidable task due to the molecule's high density of functional groups. The process requires a meticulous, multi-step approach involving numerous protection, coupling, and deprotection reactions to achieve the desired stereochemistry and sulfation pattern. nih.gov For example, the chemical synthesis of the related pentasaccharide drug Fondaparinux originally involved approximately 60 discrete chemical steps. nih.gov

Purely chemical strategies typically rely on a convergent building block approach. This involves the synthesis of protected monosaccharide donors and acceptors, which are then coupled to form the disaccharide backbone. Subsequent steps involve deprotection and regioselective sulfation to install the sulfate (B86663) esters at the correct positions.

Key steps in chemical synthesis include:

Monosaccharide Building Block Preparation: Synthesis begins with commercially available sugars, which are converted into suitably protected glucuronic/iduronic acid and glucosamine (B1671600) derivatives. These building blocks possess orthogonal protecting groups that allow for selective removal at later stages.

Glycosylation: A protected glucosamine donor is coupled with a uronic acid acceptor to form the β-(1→4) glycosidic linkage. The stereochemical outcome of this reaction is critical and often difficult to control.

Functional Group Modification: After coupling, protecting groups are selectively removed to expose hydroxyl and amino groups for sulfation. Sulfating agents like sulfur trioxide-amine complexes are used to install the N-sulfo group on the glucosamine and O-sulfo groups at the C2 position of the uronic acid and the C6 position of the glucosamine. rsc.org

Formation of Unsaturated Analogs: The characteristic Δ4,5-unsaturated uronic acid moiety found in many commercially available heparin disaccharides is typically the result of enzymatic cleavage by heparin lyases. acs.org However, chemical methods can also generate this feature. A recently developed methodology involves the chemical assembly of an oligosaccharide followed by the modification of the C-4 hydroxyl of the terminal uronic acid into a methanesulfonate (B1217627) leaving group. acs.org This group is stable during subsequent deprotection and sulfation steps. A final treatment with a base like sodium hydroxide (B78521) induces elimination, forming the Δ4,5-double bond. acs.org

This synthetic approach allows for the creation of panels of heparan sulfate (HS) oligosaccharides with varying sulfation patterns by using modular disaccharide building blocks with different protecting group arrangements. acs.org

Table 1: Representative Building Blocks in Heparin Disaccharide Synthesis

Building Block Type Example Structure Key Protecting Groups Purpose
Glucosamine Donor Ethyl 2-azido-3,4-di-O-benzyl-2-deoxy-1-thio-α-D-glucopyranoside Azido (N3), Benzyl (Bn) Provides the glucosamine unit; Azido group is a precursor to the N-sulfo or N-acetyl group.
Uronic Acid Acceptor Methyl 4-O-levulinoyl-2,3-di-O-benzoyl-β-D-glucopyranosiduronate Levulinoyl (Lev), Benzoyl (Bz) Provides the uronic acid unit; Orthogonal protecting groups allow for selective deprotection.
Sulfating Agent Sulfur trioxide trimethylamine (B31210) complex (SO3·NMe3) - Source of the sulfo group for O- and N-sulfation.

Chemoenzymatic Approaches for the Production and Modification of Heparin-Derived Disaccharides for Research Applications

Chemoenzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing heparin and its derived oligosaccharides. rsc.org This approach combines the flexibility of chemical synthesis with the unparalleled specificity of enzymes, mimicking the natural biosynthetic pathway of heparin. nih.govnih.gov This strategy significantly reduces the number of protection/deprotection steps, leading to higher yields and purity. rpi.edu

The process typically starts with a precursor polysaccharide or a simple acceptor molecule, which is then sequentially modified by a series of recombinant enzymes.

Core components of chemoenzymatic synthesis:

Starting Materials: A common starting material is heparosan, a non-sulfated polysaccharide with a repeating [-GlcA-GlcNAc-]n structure, which can be produced in large quantities from E. coli K5. nih.gov Alternatively, simple disaccharide acceptors, such as those with a p-nitrophenyl (pNP) tag for UV detection, can be used to initiate the synthesis. nih.gov

Enzymatic Toolkit: A suite of recombinant enzymes is used to systematically build the desired structure. The order of enzymatic reactions is crucial and is designed based on the substrate specificities of the enzymes involved. nih.gov

A chemoenzymatic process to produce a trisulfated disaccharide unit involves the following key enzymatic steps:

Depolymerization/Backbone Formation: Heparin lyases can be used to depolymerize heparin or heparan sulfate into disaccharide units. For synthesis, glycosyltransferases (EXT1/EXT2) are used to elongate a chain from an acceptor. nih.gov

N-Deacetylation/N-Sulfation: The bifunctional enzyme N-deacetylase/N-sulfotransferase (NDST) first removes the acetyl group from a GlcNAc residue and then adds a sulfo group to the resulting free amine. nih.gov This N-sulfation is often a prerequisite for subsequent modifications. rsc.org

C5-Epimerization: A C5-epimerase converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA), a key component of the highly sulfated regions of heparin. nih.gov

O-Sulfation: Specific O-sulfotransferases (OSTs) are used to add sulfo groups to the desired hydroxyl positions. For a trisulfated disaccharide like I-P, this involves the action of a 2-O-sulfotransferase (2-OST) to sulfate the IdoA residue and a 6-O-sulfotransferase (6-OST) to sulfate the glucosamine residue. nih.gov

This modular approach has been successfully used to generate a large library of 66 structurally defined HS and heparin oligosaccharides, providing valuable standards for research. nih.gov The enzymatic preparation can yield gram amounts of specific disaccharides with purities exceeding 90%. mssm.edu

Table 2: Key Enzymes in Chemoenzymatic Synthesis of Heparin Disaccharides

Enzyme Abbreviation Function
Heparin Lyases (I, II, III) - Depolymerize heparin/HS into unsaturated disaccharides. researchgate.net
N-deacetylase/N-sulfotransferase NDST Removes N-acetyl group and adds N-sulfo group to glucosamine. nih.gov
C5-Epimerase C5-epi Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.gov
2-O-Sulfotransferase 2-OST Adds a sulfo group to the C2 position of a uronic acid residue. nih.gov
6-O-Sulfotransferase 6-OST Adds a sulfo group to the C6 position of a glucosamine residue. nih.gov
3-O-Sulfotransferase 3-OST Adds a sulfo group to the C3 position of a glucosamine residue, creating the antithrombin binding site. nih.gov

Design and Synthesis of Novel Heparin Disaccharide I-P Derivatives for Biochemical and Biophysical Probes

Structurally defined heparin disaccharides are invaluable tools for investigating the biological roles of heparin and heparan sulfate. To serve as biochemical and biophysical probes, these disaccharides are often chemically derivatized to incorporate reporter groups or affinity tags.

Fluorescent Probes: One of the most common modifications is the attachment of a fluorescent label. This allows for highly sensitive detection and quantification of disaccharides in complex biological samples. A recently developed method utilizes BODIPY-FL dye to label disaccharides. nih.gov This, combined with ion-paired reversed-phase HPLC and laser-induced fluorescence (LIF) detection, has pushed the limits of detection into the zeptomolar range (10⁻²¹ moles). nih.gov This ultra-sensitive technique enables the compositional analysis of HS from minute tissue samples, such as mosquito midguts. nih.gov Another fluorescent probe, "Heparin Red," a polyamine derivative of a perylene (B46583) diimide fluorophore, can be used to directly quantify sulfated polysaccharides like heparin in plasma through a fluorescence quenching mechanism. researchgate.net

Probes for Biophysical Analysis: Heparin disaccharides can be derivatized for use in various biophysical techniques to study their interactions with proteins.

NMR Studies: Isotope labeling is a powerful tool for nuclear magnetic resonance (NMR) studies. Uniformly ¹³C,¹⁵N-labeled disaccharides have been prepared chemoenzymatically from labeled heparosan grown in E. coli K5. nih.gov These labeled standards are used in LC-MS methods for precise quantification and for detailed structural studies of disaccharide-peptide interactions, revealing conformational changes upon binding. nih.govnih.gov

Nanopore Sensing: Solid-state silicon nitride (SiNx) nanopore sensors offer a novel platform for analyzing individual polysaccharide molecules. spectroscopyonline.com By measuring changes in ionic current as a molecule passes through the nanopore, information about its size, charge, and structure can be obtained. This technique can be used to characterize heparin digestion products and provides a platform for developing new clinical assays. spectroscopyonline.com

Affinity Probes: Disaccharides can be functionalized with reactive groups (e.g., azides) to allow for their conjugation to surfaces for microarray analysis or to other biomolecules via click chemistry. nih.gov These probes are used to screen for binding partners and to study the structural requirements for heparin-protein interactions.

The synthesis of these probes relies on the selective chemical modification of the parent disaccharide. Functional groups at the reducing end or on the saccharide rings can be targeted for derivatization, provided the modification does not interfere with the biological interaction of interest.

Table 3: Examples of Heparin Disaccharide-Based Probes

Probe Type Derivatization/Label Application Detection Method
High-Sensitivity Quantitation BODIPY fluorescent dye Compositional analysis of minute biological samples. nih.gov Reversed-Phase HPLC with Laser-Induced Fluorescence (LIF). nih.gov
Direct Detection in Plasma Heparin Red (perylene diimide fluorophore) Quantification of total chemical heparin/sulfated GAGs. researchgate.net Fluorescence Quenching Assay. researchgate.net
Structural/Interaction Studies Stable Isotope Labeling (¹³C, ¹⁵N) Quantification standard; study of protein-disaccharide interactions. nih.gov Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.govnih.gov
Single-Molecule Analysis None (label-free) Characterization of polysaccharide properties and enzymatic digestion. spectroscopyonline.com Nanopore Sensing (electrical current blockade). spectroscopyonline.com
Microarray/Conjugation Azide (N3) functional group Screening for protein binding partners; creating glycoconjugates. nih.gov Click Chemistry for immobilization/conjugation, followed by fluorescence or other detection.

High Resolution Analytical and Spectroscopic Characterization Techniques for Heparin Disaccharide I P

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Quantitative Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of heparin-derived disaccharides. nih.gov It provides atomic-level information on the composition, configuration, and conformation of these complex carbohydrates.

One-Dimensional (1D) and Two-Dimensional (2D) 1H and 13C NMR for Disaccharide Unit Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial fingerprints of heparin disaccharides. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is influenced by factors such as sulfation patterns and the nature of adjacent residues. nih.gov For heparin disaccharide I-P, specific signals in the ¹H NMR spectrum, such as the anomeric protons and the protons adjacent to sulfate (B86663) and ethyl groups, are key diagnostic markers. nih.govresearchgate.net

However, due to the significant overlap of signals in 1D spectra, two-dimensional (2D) NMR techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for unambiguous assignment. nih.gov TOCSY establishes correlations between all protons within a spin system, allowing for the complete assignment of individual monosaccharide residues. NOESY provides information on through-space proximities between protons, which is crucial for sequencing the disaccharide units and determining their three-dimensional structure. The introduction of sulfate groups causes considerable variation in both ¹H and ¹³C chemical shifts, with proton shifts changing by up to 1 ppm and carbon shifts by up to 10 ppm, aiding in the assignment process. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Heparin-related Disaccharides This table is a representation of typical chemical shifts and may not correspond exactly to Heparin Disaccharide I-P due to its unique modifications. Data is based on general findings for heparin derivatives.

ResiduePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucosamine (B1671600) (GlcNS6S)H1/C1~5.4~98.0
H2/C2~3.28~60.0
H3/C3~3.7~72.0
H4/C4~3.8~79.0
H5/C5~4.1~71.0
H6/C6~4.3~68.0
Iduronic Acid (IdoA2S)H1/C1~5.2~101.0
H2/C2~4.3~70.0
H3/C3~4.2~72.0
H4/C4~4.1~78.0
H5/C5~4.8~73.0

Source: Based on data from studies on heparin derivatives. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) NMR for Structural Fingerprinting and Isomeric Differentiation

Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D NMR technique that correlates the chemical shifts of protons with their directly attached carbons. hmdb.ca This method provides a highly resolved spectrum, often referred to as a "structural fingerprint," which is unique to a specific heparin disaccharide structure. bohrium.combruker.com The HSQC spectrum of a heparin derivative allows for the clear visualization of C-H correlations, which is invaluable for resolving signal overlap present in 1D spectra. nih.govresearchgate.netfrontiersin.org

For heparin disaccharide I-P, the HSQC spectrum would be instrumental in confirming the presence and location of the ethyl group on the glucosamine residue and the sulfation at the 2-position of the uronic acid and the 6-position of the glucosamine. Furthermore, HSQC is highly sensitive to the stereochemistry and sulfation patterns, making it an excellent tool for differentiating between various heparin disaccharide isomers. nih.govresearchgate.net Quantitative 2D-HSQC methods have been developed to determine the composition of mono- and disaccharides in heparin samples, which can be applied to assess the purity and structure of heparin disaccharide I-P. nih.govfrontiersin.org The sensitivity of the methyl region in the ¹H-¹³C HSQC spectrum to both secondary and tertiary protein structures suggests its potential utility in analyzing the detailed conformation of modified disaccharides like heparin disaccharide I-P. nih.gov

¹⁵N NMR Analyses for N-Sulfated Glucosamine Moiety Characterization

While ¹H and ¹³C NMR are widely used, ¹⁵N NMR spectroscopy offers a unique and underutilized approach to characterize the N-sulfated glucosamine (GlcNS) moiety within heparin disaccharides. bohrium.comacs.org The ¹⁵N chemical shift is highly sensitive to the local electronic environment of the nitrogen atom in the sulfamate (B1201201) group. bohrium.comresearchgate.net

Studies have demonstrated that [¹H, ¹⁵N] HSQC experiments can detect the NH resonances of N-sulfoglucosamine residues, providing a spectroscopic fingerprint that reflects the composition of intact glycosaminoglycans (GAGs). bohrium.comresearchgate.net These analyses can help characterize various sulfamate microenvironments. bohrium.com The chemical exchange of the sulfamate proton has been a barrier to its detection, but experiments at low temperatures and in specific solvent systems have enabled the observation of these signals. nih.govnih.gov For heparin disaccharide I-P, which contains an N-sulfated glucosamine, ¹⁵N NMR would provide direct evidence of the N-sulfation and could potentially reveal subtle conformational details around the sulfamate group. nih.govacs.orgresearchgate.net The presence of a 3-O-sulfate group has been shown to shift the ¹⁵N signal by approximately 2 ppm, highlighting the sensitivity of this technique to sulfation patterns. acs.org

Conformational Analysis and Dynamics of Heparin Disaccharide I-P in Aqueous Solution

The biological activity of heparin and its derivatives is intimately linked to their three-dimensional conformation in aqueous solution. NMR spectroscopy, particularly through the use of NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a primary tool for investigating these conformations. nih.gov These experiments measure through-space interactions between protons, and the intensity of the resulting cross-peaks is related to the distance between the protons.

By measuring a set of interproton distances, a 3D model of the disaccharide can be constructed. Additionally, scalar coupling constants (J-couplings) obtained from high-resolution 1D and 2D NMR spectra provide information about the dihedral angles between adjacent protons, further defining the ring conformation of the monosaccharide units. nih.gov Studies on heparin derivatives have shown that sulfation patterns significantly influence the conformation of the iduronate residue and the geometry of the glycosidic linkage. nih.govnih.gov For heparin disaccharide I-P, these analyses would be crucial to understand how the specific modifications, such as the N-ethyl group, affect its solution conformation and dynamics, which in turn could influence its interaction with other molecules when used as an internal standard.

Quadrupolar NMR for Investigating Metal Ion Interactions and Their Influence on Disaccharide Conformation

By monitoring changes in the ²³Na NMR signal's relaxation rates and chemical shift, one can quantify the extent of sodium ion binding. mdpi.comnih.gov Competition assays using ²³Na NMR can also determine the relative binding affinities of other physiologically relevant metal ions. mdpi.comnih.govresearchgate.net These ion interactions are known to alter the conformation of heparin and can influence its function. mdpi.comnih.gov Therefore, ²³Na quadrupolar NMR studies on heparin disaccharide I-P, sodium salt, would provide valuable insights into the role of the counterion in stabilizing its conformation in solution. researchgate.net Such studies have demonstrated that heparin possesses at least two distinct metal ion-binding sites with different affinities. mdpi.comnih.gov

Mass Spectrometry (MS) for Precision Compositional Analysis and Oligosaccharide Sequencing

Mass spectrometry (MS) is a highly sensitive technique that provides precise information about the molecular weight and composition of heparin disaccharides. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing these polar and thermally labile molecules, allowing for their transfer into the gas phase with minimal fragmentation. oup.comcapes.gov.br

For heparin disaccharide I-P, high-resolution mass spectrometry can confirm its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is employed for structural elucidation and sequencing. oup.comnih.gov In an MS/MS experiment, the parent ion of the disaccharide is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the location of sulfate groups and the nature of the monosaccharide units. springernature.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination, as it allows for the separation of complex mixtures of disaccharides prior to their detection by MS. nih.govnih.govresearchgate.netresearchgate.net This is especially relevant as heparin disaccharide I-P is often used as an internal standard in the LC-MS analysis of heparin and heparan sulfate digests. oup.com The development of reversed-phase ion-pairing liquid chromatography (RPIP-LC) has further enhanced the separation and analysis of highly sulfated oligosaccharides by MS. nih.govresearchgate.net

Table 2: Common Mass Spectrometry Techniques for Heparin Disaccharide Analysis

TechniqueAbbreviationPrimary Application for Heparin Disaccharide I-P
Electrospray IonizationESIGenerates intact molecular ions for mass analysis. oup.comcapes.gov.br
Tandem Mass SpectrometryMS/MSStructural elucidation and sequencing through fragmentation analysis. oup.comnih.gov
Liquid Chromatography-Mass SpectrometryLC-MSSeparation and quantification, especially when used as an internal standard. nih.govnih.gov
Reversed-Phase Ion-Pairing LC-MSRPIP-LC-MSImproved chromatographic separation of highly sulfated disaccharides. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS) for Identification and Quantification of Disaccharide Constituents

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of labile molecules like sulfated glycosaminoglycans (GAGs). nih.gov It allows for the direct ionization of GAG disaccharides from a solution into the gas phase with minimal fragmentation, enabling accurate mass determination. nih.gov A key advantage of ESI-MS is its ability to quantify nonisomeric disaccharide constituents from a full-scan MS1 spectrum when used in conjunction with an internal standard. acs.org

For more complex mixtures containing isomeric disaccharides (compounds with the same mass but different structures), tandem mass spectrometry (MS/MS or MSn) is employed. acs.orgoup.com In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. acs.org Each isomeric disaccharide produces a unique product ion spectrum, which serves as a fingerprint for its identification and allows for the quantification of the relative amounts of each isomer within a mixture. acs.orgacs.org This methodology has been successfully used to differentiate all twelve standard heparin-building blocks. acs.org The combination of ESI-MS and MS/MS provides a rapid and accurate method for compositional analysis without requiring extensive purification steps, thereby reducing sample consumption and analysis time. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Separation and Characterization of Isomeric Disaccharides

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the comprehensive analysis of heparin disaccharides. nih.govnih.gov This hyphenated technique leverages the separation power of LC to resolve complex mixtures of disaccharides, including isomers, before they are introduced into the mass spectrometer for detection and structural elucidation. researchgate.netspringernature.com The high sensitivity, selectivity, and accuracy of LC-MS/MS have made it an increasingly significant tool in GAG analysis. nih.gov

The method allows for the in-depth compositional analysis of heparin/HS-derived disaccharides from complex biological samples, such as human serum. researchgate.netnih.gov Following enzymatic digestion of the GAG chains, the resulting disaccharide mixture is separated and analyzed by LC-MS/MS. nih.gov This approach can achieve low limits of detection and quantification, often at the picomole level, with high recovery and reproducibility. nih.gov High-resolution mass spectrometry can provide the elemental composition of both known and previously unknown heparin-derived oligosaccharides. researchgate.net

Utility of Heparin Disaccharide I-P as an Internal Standard in Quantitative Glycosaminoglycan Analysis

Accurate quantification is a critical, yet often challenging, aspect of mass spectrometry analysis. nih.gov In the quantitative analysis of glycosaminoglycans, internal standards (IS) are essential to correct for variations in sample processing and instrumental response. youtube.com The ideal internal standard has chemical and physical properties similar to the analyte but is distinguishable by the detector.

An unnatural, synthetically derived disaccharide, ΔUA-2S-GlcNCOEt-6S, commonly referred to as Heparin Disaccharide I-P, has been effectively used as an internal standard in several studies for the identification and quantification of heparin/HS disaccharide mixtures. nih.govnih.gov In one validated method for analyzing 12 different heparin/HS-derived disaccharides from human serum, Heparin Disaccharide I-P was spiked into the sample after enzymatic digestion. nih.gov By plotting the peak area ratio of the analyte standards to the internal standard, the method demonstrated excellent linearity. nih.gov The use of Heparin Disaccharide I-P as an internal standard was crucial for calculating the percent recoveries of the other 12 disaccharides, which ranged from 72% to 110% with good reproducibility. nih.gov

While Heparin Disaccharide I-P is effective, it is important to note that different disaccharide structures, particularly their sulfation patterns, can result in varied ion intensities in MS. nih.gov For the highest accuracy, the use of a stable isotope-labeled internal standard for each individual disaccharide being analyzed is considered the gold standard. nih.govnih.gov

Disaccharide AnalyteCommon AbbreviationUse of Heparin Disaccharide I-P as Internal Standard
ΔUA-GlcNAcIV-A✔
ΔUA-GlcNSIV-S✔
ΔUA-GlcNAc,6SII-A✔
ΔUA-GlcNS,6SII-S✔
ΔUA,2S-GlcNAcIII-A✔
ΔUA,2S-GlcNSIII-S✔
ΔUA,2S-GlcNAc,6SI-A✔
ΔUA,2S-GlcNS,6SI-S (TriS)✔
ΔUA-GlcN,6SII-H✔
ΔUA,2S-GlcN,6SI-H✔
ΔUA-GlcNIV-H✔
ΔUA,2S-GlcNIII-H✔
nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Saccharide Intermediate Identification

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization mass spectrometry technique central to the field of glycomics. nih.govnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte while protecting it from being destroyed by the laser. nih.gov This method is powerful for rapidly generating molecular fingerprints of complex glycan populations. researchgate.net

MALDI-Time of Flight (TOF) MS has been optimized for the analysis of highly sulfated GAG-derived oligosaccharides, which pose analytical challenges due to their size and the lability of sulfate groups. nih.govnih.gov Specialized ionic liquid matrices have been developed to improve signal-to-noise ratios, reduce fragmentation and desulfation, and increase detection sensitivity for sulfated oligosaccharides compared to common crystalline matrices. nih.govoup.com By combining MALDI-MS with enzymatic digestion, structural data can be obtained on heparin fragments that are too large for direct analysis, assisting in the determination of saccharide sequences. researchgate.net

Advanced Chromatographic and Electrophoretic Separation Methods for Disaccharide Mixtures

Strong Anion Exchange (SAX) Chromatography for Separation of Highly Sulfated Oligosaccharide Isomers

Strong Anion Exchange (SAX) chromatography is a widely used and robust method for the separation of heparin-derived disaccharides and oligosaccharides based on their charge. researchgate.net The technique involves the complete enzymatic digestion of a heparin sample with a mixture of heparinases, which introduces a double bond in the uronic acid residue. nih.gov This modification allows the resulting saccharides to be detected by UV absorbance at 234 nm. nih.gov

The digested mixture is then resolved on a SAX column, where the negatively charged sulfate and carboxyl groups of the disaccharides interact with the positively charged stationary phase. Elution is typically achieved by applying a salt gradient, with more highly sulfated (and thus more highly charged) species being retained longer on the column. researchgate.net SAX-HPLC is recognized for its high resolution and stability, making it a common method for determining the disaccharide composition of heparin for quality control purposes. researchgate.netnih.gov However, the high concentration of salt required for elution makes it generally incompatible with direct, online coupling to mass spectrometry. researchgate.net

Reversed-Phase Ion-Pair Liquid Chromatography (RPIP-LC) for Disaccharide Resolution

Reversed-Phase Ion-Pair Liquid Chromatography (RPIP-LC) is an increasingly popular and powerful technique for the high-resolution separation of charged analytes like heparin-derived oligosaccharides. nih.govnih.gov This method is unique in that it allows for the separation of charged molecules on a hydrophobic (reversed-phase) stationary phase, such as C18. nih.govyoutube.com

This is accomplished by adding an ion-pairing reagent (e.g., a lipophilic alkylamine like hexylamine) to the mobile phase. nih.govnih.gov The ion-pairing reagent forms a neutral complex with the negatively charged disaccharides, allowing them to be retained and separated by the non-polar column. youtube.com The retention is influenced by several factors, including the hydrophobicity of the stationary phase, and the charge, concentration, and hydrophobicity of the ion-pairing reagent. nih.gov A key advantage of RPIP-LC is its compatibility with mass spectrometry when volatile ion-pairing agents are used, which greatly enhances the sensitivity and the amount of structural information that can be obtained. researchgate.netnih.gov The technique provides excellent resolution, capable of separating the α- and β-anomeric forms of certain disaccharides. nih.gov

TechniquePrinciple of Separation/AnalysisKey Advantage for Heparin DisaccharidesLimitation
ESI-MS/MS Mass-to-charge ratio analysis of precursor and product ions after collision-induced dissociation.Differentiates and quantifies isomeric disaccharides based on unique fragmentation patterns. acs.orgacs.orgQuantification requires an appropriate internal standard. nih.gov
LC-MS/MS Chromatographic separation followed by mass-to-charge analysis.High-resolution separation of complex mixtures and isomers with sensitive detection. nih.govnih.govMatrix effects from biological samples can interfere with ionization. nih.gov
MALDI-TOF-MS Ionization from a co-crystallized matrix followed by mass analysis based on time-of-flight.Rapid analysis of complex mixtures and larger oligosaccharide intermediates. nih.govresearchgate.netHigh sulfation can lead to in-source desulfation and fragmentation. nih.gov
SAX-HPLC Separation based on anionic charge interaction with a positively charged stationary phase.Excellent resolution of disaccharides based on the number of sulfate groups. researchgate.netnih.govHigh-salt mobile phase is incompatible with online MS detection. researchgate.net
RPIP-LC Separation on a reversed-phase column using an ion-pairing reagent in the mobile phase.High-resolution separation of isomers and direct compatibility with MS. nih.govnih.govChromatography can be complex, affected by pH and ion-pair reagent concentration. nih.gov

Capillary Electrophoresis (CE) for Qualitative and Quantitative Analysis of Disaccharide Species

Capillary Electrophoresis (CE) stands as a powerful and efficient analytical technique for the characterization of heparin-derived disaccharides, including the synthetically modified compound, this compound. mit.edunih.gov Owing to its high resolving power, rapid analysis time, high efficiency, and sensitivity, CE is exceptionally well-suited for separating these highly sulfated, anionic molecules. nih.govnih.govrpi.edu The fundamental principle of CE relies on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field, allowing for separation based on the charge-to-mass ratio of the analytes. colby.edu

For heparin disaccharides, analysis typically follows enzymatic depolymerization of the parent polysaccharide into its constituent disaccharide units. mit.edu This process, often using a cocktail of heparinases, generates unsaturated disaccharides containing a distinctive 4,5-unsaturated uronic acid (ΔUA) at the non-reducing end. oup.com This newly formed double bond exhibits strong UV absorbance around 232 nm, providing a convenient and common method for detection. oup.com

Detailed Research Findings

The compound "this compound" (CAS 149368-05-8), is a synthetically modified derivative and not found in nature. It is produced by the N-propionylation of heparin unsaturated disaccharide I-H. Structurally, it is identified as ΔUA2S-GlcNCOEt6S. Due to its unique structure, it does not co-elute with naturally occurring heparin or heparan sulfate disaccharides, making it an ideal internal standard (IS) for quantitative analysis in both liquid chromatography-mass spectrometry (LC-MS) and CE methods.

In a notable study focusing on a highly sensitive CE method coupled with laser-induced fluorescence (LIF) detection, heparin disaccharide I-P was utilized as an internal standard to quantify seventeen other glycosaminoglycan (GAG)-derived disaccharides. nih.gov In this research, the disaccharides, including the internal standard, were derivatized with the fluorophore 2-aminoacridone (B130535) (AMAC) prior to analysis. This derivatization enhances detection sensitivity by approximately 100-fold compared to standard UV detection, allowing for detection at the attomole level. nih.govrpi.edu

The study demonstrated the complete resolution of all 17 AMAC-labeled disaccharides from the internal standard (heparin disaccharide I-P) within a single run. nih.gov Achieving this comprehensive separation required the implementation of a programmed voltage timetable, as some natural disaccharides, such as ΔDi-2S6S_HS, migrate very closely to the internal standard under constant voltage conditions. nih.gov

The robustness of the method using heparin disaccharide I-P as an internal standard was validated through rigorous testing of its repeatability and linearity. nih.gov The method showed excellent precision, with the relative standard deviation (RSD) for migration times ranging from 1.2% to 3.2% and for peak areas from 0.5% to 2.7% over multiple injections and several days. nih.gov Furthermore, the detector response demonstrated good linearity across a wide range of concentrations when plotted as the peak area ratio of the analyte to the internal standard. nih.gov These findings underscore the critical role of heparin disaccharide I-P in ensuring the accuracy and reliability of quantitative CE analysis of heparin disaccharides.

Table 1: CE Separation Parameters and Performance for AMAC-Labeled Disaccharides with Heparin Disaccharide I-P as Internal Standard

ParameterValue/FindingReference
Analytical TechniqueCapillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) nih.gov
Internal Standard (IS)Heparin Disaccharide I-P (ΔUA2S-GlcNCOEt6S) nih.gov
Derivatization Agent2-Aminoacridone (AMAC) nih.gov
Number of Resolved Analytes17 GAG-derived disaccharides plus the IS nih.gov
Migration Time Repeatability (RSD)1.2% - 3.2% nih.gov
Peak Area Repeatability (RSD)0.5% - 2.7% nih.gov
Intra-day Migration Time RSD0.9% - 3.0% nih.gov
Intra-day Peak Area RSD0.3% - 1.8% nih.gov
Detection LimitAttomole (fmol) level nih.govnih.gov

Molecular Interactions and Mechanistic Studies in Glycobiology Research Utilizing Heparin Disaccharide I P

Heparin Disaccharide I-P as a Defined Model for Heparin/Heparan Sulfate-Protein Binding Principles

Heparin and the structurally related heparan sulfate (B86663) (HS) are complex, linear polysaccharides that modulate numerous biological processes by interacting with a wide variety of proteins. nih.govnih.gov These glycosaminoglycans (GAGs) are composed of repeating disaccharide units, typically consisting of a uronic acid (either L-iduronic acid or D-glucuronic acid) and a D-glucosamine residue. sigmaaldrich.comnih.gov The structural heterogeneity of these chains, arising from variations in sulfation patterns and chain length, makes studying their specific protein interactions challenging. nih.govnih.gov

To overcome this complexity, chemically defined oligosaccharides, such as heparin disaccharide I-P, are employed as model systems. elsevierpure.comresearchgate.net This disaccharide, composed of a 2-O-sulfated L-idopyranosyluronic acid and a 6-O-sulfated, N-sulfated D-glucosamine residue, represents a common structural motif found within bioactive heparin sequences. nih.gov By utilizing a homogenous, defined structure, researchers can dissect the fundamental principles of GAG-protein recognition at a molecular level, providing a clearer understanding of specificity and affinity. nih.govfrontiersin.org

Elucidation of Electrostatic, Hydrogen Bonding, and Van der Waals Forces in Disaccharide-Protein Recognition

The interaction between heparin disaccharides and proteins is a multifaceted process governed by a combination of non-covalent forces. The primary driving force is the electrostatic attraction between the negatively charged sulfate and carboxylate groups of the disaccharide and positively charged amino acid residues (primarily arginine and lysine) on the protein surface. nih.govnih.govnih.gov These basic residues often form specific motifs or clusters that constitute the heparin-binding site. nih.gov

Beyond simple ionic attraction, hydrogen bonding plays a crucial role in conferring specificity and stability to the complex. nih.gov Hydrogen bonds can form between the disaccharide's hydroxyl, carboxylate, and sulfate groups and appropriate donor/acceptor sites on the protein. nih.gov Studies have shown that an "electrostatic/hydrogen bond switch" mechanism can occur, where hydrogen bond formation with lysine (B10760008) and arginine residues enhances the charge of the phosphate (B84403) groups, turning them into highly effective docking sites and stabilizing the interaction. nih.gov

Interaction ForceKey Components on DisaccharideKey Components on ProteinPrimary Role in Interaction
Electrostatic Sulfate groups, Carboxylate groupPositively charged amino acids (Lysine, Arginine)Initial attraction, primary binding energy
Hydrogen Bonding Hydroxyl, Sulfate, Carboxylate groupsAmino acid side chains (e.g., Asn, Gln), backbone amidesSpecificity, stability, fine-tuning of orientation
Van der Waals Carbohydrate rings (hydrophobic patches)Aromatic/aliphatic amino acid side chainsShape complementarity, optimizing fit, enhancing affinity

Investigation of the Influence of Sulfation Patterns and Structural Conformation on Binding Affinity and Specificity

The biological activity of heparin and HS is critically dependent on their specific sulfation patterns. nih.govmdpi.com The position and density of sulfate groups create a unique chemical signature that is recognized by specific proteins. elsevierpure.com Studies using synthetic and enzymatically prepared oligosaccharides have demonstrated that modifications at the 2-O position of the uronic acid, and the N-, 3-O, and 6-O positions of the glucosamine (B1671600) are not interchangeable and dictate binding selectivity. elsevierpure.comnih.govnih.gov For example, the rare 3-O-sulfated glucosamine residue is an essential feature for high-affinity binding to antithrombin, the basis for heparin's anticoagulant activity. frontiersin.orgnih.gov The absence or presence of a specific sulfate group can dramatically alter binding affinity and subsequent biological function. mdpi.com

Structural conformation, particularly of the iduronic acid (IdoA) residue, adds another layer of specificity. In solution, 2-O-sulfated IdoA (IdoA2S) exists in a dynamic equilibrium between two primary conformations: the ¹C₄ chair and the ²S₀ skew-boat. benthamscience.comnih.gov Upon binding to a protein like Fibroblast Growth Factor (FGF), the protein selects the conformer that provides the most optimal contacts. benthamscience.comnih.gov For instance, in co-crystals of an FGF-heparin complex, one IdoA2S residue within the active site adopts the ¹C₄ conformation, while another outside the main binding site is in the ²S₀ form, demonstrating how the protein landscape dictates the saccharide's final bound shape. nih.govnih.gov These induced-fit mechanisms, driven by both sulfation pattern and conformational flexibility, are fundamental to the specificity of heparin-protein interactions. nih.gov

Structural FeatureInfluence on Protein InteractionExample
N-Sulfation Often essential for high-affinity binding; contributes significant negative charge.Required for the binding of many growth factors and chemokines.
2-O-Sulfation Critical for the interaction with many proteins, including FGFs.The 2-O-sulfate of IdoA is a key recognition element for FGF1 and FGF2. nih.gov
6-O-Sulfation Important for the binding of various proteins; can be a key determinant of specificity.Plays a role in the formation of FGF-FGFR signaling complexes. uml.edu
3-O-Sulfation A rare but critical modification that creates highly specific binding sites.Essential for the high-affinity binding of heparin to antithrombin. nih.gov
IdoA Conformation Allows for conformational flexibility (¹C₄ vs. ²S₀) to optimize fit with the protein's binding pocket.FGF selects specific IdoA conformers to maximize binding contacts. nih.govbenthamscience.com

Dynamics of Metal Ion Modulation on Disaccharide-Protein Interaction Landscapes

Metal ions can significantly modulate the interaction between heparin/HS and proteins. nih.govfrontiersin.org Heparin molecules have a high affinity for a wide range of metal ions, which can influence the polysaccharide's three-dimensional structure or interact directly with the protein-saccharide complex. nih.govmdpi.com Studies using surface plasmon resonance (SPR) have shown that different metal ions can have varied effects on heparin-protein binding. nih.govnih.gov

For example, at non-physiological concentrations, ions like Ca²⁺ and Mg²⁺ were found to reduce the binding of FGF1 to heparin at certain concentrations. nih.gov In some cases, heparin-protein interactions are dependent on the presence of specific metal ions; for instance, the binding of heparin to bovine cellular prion protein is reported to be copper-dependent. frontiersin.org While individual metal ions at their normal physiological concentrations may have little impact on some interactions, a mixture of metal ions can significantly reduce the binding affinity of proteins like FGF1 and Interleukin-7 (IL-7) to heparin, altering their binding profiles. nih.govresearchgate.net This suggests that the local ionic environment can act as a subtle regulator of GAG-protein interactions in vivo.

Metal Ion(s)Target Protein(s)Observed Effect on Heparin Interaction
Ca²⁺, Mg²⁺FGF1Reduced binding at 10 μM, with the effect decreasing at higher concentrations. nih.gov
Mixed Metal IonsFGF1, IL-7Reduced binding affinity and altered binding profile at physiological concentrations. nih.gov
Copper (Cu²⁺)Prion Protein (PrPᶜ)Binding of heparin to bovine PrPᶜ is copper-dependent. frontiersin.org

Research on Interactions with Specific Classes of Heparin-Binding Proteins in Mechanistic Contexts

The principles derived from studies with heparin disaccharide I-P and related oligosaccharides are crucial for understanding the mechanisms of action for specific, physiologically important heparin-binding proteins.

Growth Factors (e.g., FGFs, TGF-β, BMP, PDGF, IL-7) and Their Receptor Binding Mechanisms in Cellular Models

Heparin and HS are essential co-receptors for many growth factors, protecting them from proteolysis and facilitating their interaction with signaling receptors on the cell surface. sigmaaldrich.comuml.edu

Fibroblast Growth Factors (FGFs): The FGF family is a classic model for heparin-protein interactions. HS/heparin binding is required for FGFs to dimerize and form a stable, active ternary complex with their tyrosine kinase receptors (FGFRs). uml.edumdpi.com The specific sulfation pattern and conformation of the GAG chain mediate the specificity of a given FGF for its cognate receptor. nih.govnih.gov For example, a defined heparin sequence can bring together two FGF-FGFR pairs, stabilizing the signaling complex. researchgate.net

Transforming Growth Factor-β (TGF-β) Superfamily: A significant portion of the TGF-β superfamily, which includes TGF-βs and Bone Morphogenetic Proteins (BMPs), are known to bind heparin. mdpi.com Human TGF-β1 and TGF-β2 bind heparin, while TGF-β3 does not, highlighting the specificity of these interactions. mdpi.com For these cytokines, GAG binding is thought to be involved in their localization and storage in the extracellular matrix, controlling their bioavailability and access to cell surface receptors.

Platelet-Derived Growth Factor (PDGF): PDGF is another key growth factor involved in tissue repair whose activity can be modulated by GAGs. researchgate.net

Interleukin-7 (IL-7): The interaction of the cytokine IL-7 with heparin has been studied, notably in the context of how metal ions can modulate this binding, indicating its regulation by the local ionic environment. nih.govnih.gov

Chemokines (e.g., CCL5, CXCL12, vMIP-II) and the Elucidation of Their Glycosaminoglycan-Binding Sites

Chemokines are small cytokines that direct leukocyte migration. Their ability to form stable gradients on the surface of endothelial cells is critically dependent on their interaction with GAGs like heparan sulfate. nih.govfrontiersin.org

CCL5 (RANTES): This inflammatory chemokine binds with high affinity to heparin and HS. nih.gov This interaction is essential for its localization at sites of inflammation and for triggering leukocyte migration. nih.gov Mutagenesis studies have identified a highly basic ⁴⁴RKNR⁴⁷ motif as the primary GAG-binding site on CCL5. nih.gov Interestingly, this GAG-binding site overlaps with the site that interacts with its receptor, CCR1, suggesting that binding to GAGs and receptors may be mutually exclusive for a single chemokine monomer. nih.govnih.gov The oligomerization of CCL5 on GAG chains can create distinct binding surfaces, enhancing avidity and regulating function. pnas.orgpnas.org

CXCL12 (SDF-1): This chemokine's interaction with GAGs is crucial for its role in processes like hematopoietic progenitor cell homing. frontiersin.org Its dimerization has been reported to be dependent on the presence of heparin. frontiersin.org The primary GAG-binding region involves a K24-H25-L26-K27 motif, which is flanked by other basic residues in the three-dimensional structure to form a high-affinity binding site. oup.com

vMIP-II: Viral-encoded chemokines like vMIP-II also interact with GAGs. Structural models suggest that, like many CC chemokines, the dimeric form of vMIP-II is sterically incompatible with receptor binding, a feature that highlights the regulatory role of GAGs in modulating the oligomeric state and subsequent activity of chemokines. researchgate.net

Enzymatic Targets (e.g., Heparanase, BACE1) and Mechanistic Studies of Their Inhibition by Disaccharides

The interaction of heparin disaccharides with specific enzymes is a critical area of glycobiology research, offering insights into disease mechanisms and potential therapeutic interventions. The inhibitory activity of these small sugar molecules against enzymes like heparanase and Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is of particular interest.

Heparanase Inhibition:

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains, playing a significant role in extracellular matrix (ECM) remodeling, inflammation, and cancer metastasis. chemrxiv.orgnih.gov Heparin, being structurally similar to heparan sulfate, is a potent natural inhibitor of heparanase. nih.gov Studies on heparin derivatives have sought to dissociate this inhibitory activity from heparin's clinical anticoagulant effects. nih.govresearchgate.net

The inhibitory potency of heparin fragments is closely linked to their sulfation patterns and size. Research indicates that the presence of 2-O and 6-O sulfation is crucial for effective heparanase inhibition. nih.gov For instance, a glycopolymer featuring the heparin disaccharide ΔU2S-GlcNS,6S (a trisulfated disaccharide similar in sulfation to Heparin Disaccharide I-P) was shown to inhibit heparanase, subsequently reducing B16 melanoma cell migration and adhesion. nih.gov Conversely, derivatives with a high degree of N-acetylation (above 50%) show a drastic decrease in heparanase inhibitory activity, suggesting that at least one N-sulfated glucosamine per tetrasaccharide is necessary for the interaction with the enzyme. nih.gov While many potent heparanase inhibitors are larger oligosaccharides or polysaccharide derivatives, the foundational disaccharide units provide the essential structural motifs for recognition and inhibition. chemrxiv.org

BACE1 Inhibition:

BACE1 is the primary β-secretase involved in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net Heparan sulfate has been shown to regulate the processing of the amyloid precursor protein (APP) by BACE1, and both HS and exogenous heparin can inhibit BACE1 activity in vitro and reduce Aβ production in cell cultures. nih.govresearchgate.net

The mechanism of inhibition involves the binding of these glycosaminoglycans to BACE1, which can occur under both the neutral pH of the cell surface and the acidic environment of endosomes where BACE1 is active. nih.gov Structural analysis of heparin derivatives revealed that specific sulfation patterns are key to this inhibitory function. A derivative containing N-acetyl groups along with 2-O and 6-O sulfates demonstrated a high anti-BACE1 to anti-Factor Xa activity ratio, indicating a separation of BACE1 inhibition from anticoagulant effects. nih.gov While inhibitory activity is more pronounced with larger saccharides (at least 10 monosaccharide units), the fundamental disaccharide structures carry the specific sulfation information that dictates the interaction. nih.gov

Table 1: Enzymatic Inhibition by Heparin Derivatives

Enzyme Target Key Inhibitory Features Derived from Heparin Structures Research Finding Citation
Heparanase Requires N-sulfation and O-sulfation (2-O, 6-O). A glycopolymer with a trisulfated disaccharide inhibits heparanase and melanoma cell migration. nih.gov
High degree of N-acetylation reduces activity. Derivatives with >50% N-acetylation show decreased inhibitory function. nih.gov
BACE1 N-acetylation combined with 2-O and 6-O sulfation. Modified heparin with this pattern shows high anti-BACE1 activity with reduced anticoagulant effect. nih.gov
Minimum chain length of ~10 monosaccharides for strong inhibition. Heparin saccharides of at least decasaccharide length show significant BACE1 inhibition. nih.gov
Inhibition occurs at both neutral and acidic pH. Heparin inhibits BACE1 cleavage of full-length APP at both pH 7.0 and 4.5. nih.gov

Other Specific Protein Interactions (e.g., Platelet Factor 4) in the Context of Molecular Recognition

Beyond enzymatic targets, heparin disaccharides are instrumental in studying the molecular recognition of other physiologically important proteins, such as Platelet Factor 4 (PF4).

Platelet Factor 4 (PF4) Interaction:

PF4, a chemokine released from activated platelets, binds strongly to heparin and other polyanions. nih.gov This interaction is of significant clinical relevance as it can lead to the formation of immunogenic complexes, causing the adverse drug reaction known as heparin-induced thrombocytopenia (HIT). nih.govfrontiersin.org Understanding the molecular details of this interaction using defined heparin oligomers is crucial for designing safer heparin-based drugs.

Native mass spectrometry studies have shown that even short heparin oligomers can dramatically facilitate the assembly of PF4 tetramers, which is the biologically active form. nih.gov The binding of heparin chains to the positively charged belt on the PF4 tetramer surface is a key feature of this interaction. nih.gov The length and sulfation pattern of the heparin chain dictate the stoichiometry and stability of the resulting PF4-heparin complexes. nih.govnih.gov While longer heparin chains can bind to multiple PF4 tetramers, shorter oligomers, including decasaccharides, have been shown to stabilize dimeric and tetrameric PF4 species. nih.gov

The interaction is an exothermic event, and the degree of conformational change induced in PF4 upon binding is dependent on the heparin chain length. nih.gov Studies with synthetic heparin oligosaccharides have demonstrated that those of 10-mer size or larger form complexes with PF4 that are more readily recognized by HIT antibodies, whereas complexes with shorter heparins (≤ 8-mer) are less antigenic. nih.gov Although research often focuses on longer chains for their ability to bridge PF4 tetramers, the fundamental binding events and molecular recognition are governed by the disaccharide units that constitute the chain. The specific arrangement of sulfated groups on the disaccharide, such as the trisulfated motif found in Heparin Disaccharide I-P, contributes to the electrostatic interactions that drive the initial binding to PF4. frontiersin.org

Cellular and Subcellular Interaction Mechanisms (Limited to In Vitro/Ex Vivo Research)

The influence of heparin disaccharides extends to the cellular level, where they can modulate fundamental processes such as cell adhesion, migration, and intercellular communication. These studies are typically conducted in in vitro or ex vivo model systems to elucidate the underlying molecular mechanisms.

Studies on the Modulation of Cell Adhesion and Migration in Model Systems by Heparin Disaccharides

Heparin-derived disaccharides have been shown to actively modulate the adhesion and migration of various cell types, particularly immune cells like T-lymphocytes. nih.govresearchgate.net These effects are highly dependent on the specific structure of the disaccharide and the cellular context.

Research has demonstrated that a trisulfated heparin disaccharide (3S-DS), which shares structural features with Heparin Disaccharide I-P, can have dual effects on T-cell adhesion and migration. nih.gov On one hand, 3S-DS can inhibit T-cell migration that is dependent on the chemokine CXCL12. nih.gov This inhibition is associated with a decrease in CXCL12-induced T-cell adhesion to the extracellular matrix protein fibronectin and an attenuation of the phosphorylation of Pyk2, a key signaling molecule. nih.gov

Conversely, when administered alone, the same trisulfated disaccharide can induce T-cell adhesion to fibronectin, an effect also accompanied by Pyk2 phosphorylation. nih.gov This suggests a complex regulatory role where the disaccharide can both prime and inhibit cellular responses. The modulatory effects extend to chemotaxis, where heparin-derived disaccharides were found to inhibit T-cell migration towards chemokines like MIP-1β. nih.gov These findings support the hypothesis that breakdown products of tissue glycosaminoglycans, generated during inflammation, are not merely waste products but active signaling molecules that provide feedback to regulate the inflammatory response. nih.govresearchgate.net Similar inhibitory effects on cell migration have been observed in other cell types, such as mesangial cells, where heparin-like glycosaminoglycans can prevent their movement, a process relevant to certain kidney diseases. nih.gov

Table 2: Modulation of T-Cell Function by a Trisulfated Heparin Disaccharide (3S-DS)

Cellular Process Effect of 3S-DS Associated Molecular Mechanism Citation
Cell Adhesion Induces T-cell adhesion to fibronectin when used alone. Accompanied by phosphorylation of Pyk2. nih.gov
Decreases CXCL12-induced T-cell adhesion to fibronectin. Accompanied by attenuation of CXCL12-induced Pyk2 phosphorylation. nih.gov
Cell Migration Inhibits CXCL12-dependent migration in vitro and in vivo. Down-regulates CXCR4-dependent migration. nih.gov
Inhibits T-cell chemotaxis towards MIP-1β. Dose-dependent inhibition of chemokine-induced migration. nih.gov

Investigation of Heparin Disaccharide Influence on Exosome-Cell Interactions

Extracellular vesicles (EVs), including exosomes, are critical mediators of intercellular communication, transferring proteins, lipids, and nucleic acids between cells. The interaction of exosomes with target cells is a crucial step in this process, and recent research has highlighted the role of heparan sulfate proteoglycans (HSPGs) in mediating this binding and uptake. nih.govnih.gov

Heparin and its derivatives can effectively block the interaction between exosomes and recipient cells. nih.govresearchgate.net This inhibitory effect is believed to stem from heparin competing with cell-surface HSPGs for binding to ligands on the exosome surface. uni.lu One such key ligand identified on myeloma cell-derived exosomes is the protein fibronectin. uni.lu In this model, HSPGs on the exosome surface first capture fibronectin, which then acts as a bridge to bind to HSPG receptors on the target cell. uni.lu

The addition of exogenous heparin or heparin mimetics can disrupt this "heparan sulfate-fibronectin-heparan sulfate" axis, thereby inhibiting exosome uptake. uni.lu Studies have shown that heparin, as well as smaller oligosaccharides like a fully sulfated heparin dodecasaccharide (12-mer), can significantly block exosome-target cell interactions. researchgate.netresearchgate.net The efficacy of this inhibition is dependent on the sulfation pattern, with desulfated 12-mers being less effective than their fully sulfated counterpart. researchgate.net While much of the research has utilized larger heparin fragments, these findings underscore the principle that the specific sulfated motifs present on disaccharide units are the fundamental determinants of these interactions. By mimicking these motifs, even small molecules can interfere with exosome-mediated communication, a process implicated in pathologies such as cancer progression. nih.govuni.lu

Research into Molecular Mechanisms of Inflammatory Response Modulation via Glycosaminoglycan Interaction

Heparin and its fragments, including disaccharides, possess significant anti-inflammatory properties that are distinct from their anticoagulant activity. nih.govnih.gov These molecules can modulate the inflammatory response through various mechanisms, primarily by interacting with immune cells and interfering with key signaling pathways.

A central mechanism for the anti-inflammatory action of heparin-derived disaccharides is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.com In vitro studies have shown that a trisulfated heparin disaccharide (3S-DS) can down-regulate NF-κB activity in activated T-cells. nih.gov This inhibition leads to a subsequent reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov

The modulatory effect of these disaccharides also extends to chemokine receptor signaling. For example, 3S-DS has been shown to desensitize the chemokine receptor CXCR4, thereby inhibiting T-cell migration towards its ligand, CXCL12, a key process in the recruitment of leukocytes to inflamed sites. nih.gov Heparin's ability to modulate inflammation is multifaceted; it can interfere with the binding of NF-κB to DNA within the nucleus and also inhibit the translocation of the transcription factor into the nucleus. mdpi.com These findings highlight that glycosaminoglycan fragments like heparin disaccharides can act as endogenous regulators, fine-tuning the intensity of inflammatory responses by targeting crucial intracellular signaling cascades. nih.govnih.gov

Role of Heparin Disaccharide I P As an Indispensable Research Tool and Biochemical Probe

Utilization as a Definitive Reference Standard for Analytical Characterization of Heparin and Heparan Sulfate (B86663) Degradation Products

The primary method for analyzing the composition of complex heparin and heparan sulfate polysaccharides involves their complete enzymatic digestion into constituent disaccharides. springernature.comresearchgate.net This is typically achieved using a cocktail of bacterial lyases (heparinases I, II, and III), which cleave the polysaccharide backbone and generate a pool of unsaturated disaccharides. biorxiv.orggalenmolecular.com The resulting mixture of disaccharides is then separated and quantified using high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govnih.gov

In this context, highly purified disaccharide standards are essential for the accurate identification and quantification of the digestion products. springernature.comgalenmolecular.com Heparin disaccharide I-P is a homologue of the naturally occurring heparin disaccharide I-A, modified by N-propionylation. This modification makes it structurally distinct, ensuring it does not overlap with natural degradation products in analytical separations. Consequently, it is ideally suited for use as an internal standard in HPLC and CE analyses. Its addition to a sample in a known quantity allows for precise quantification of the other disaccharides by correcting for variations in sample preparation, injection volume, and instrument response. This quantitative analysis is crucial for comparing the structural composition of heparin/HS from different biological sources or for quality control of pharmaceutical heparin. nih.gov

Table 1: Analytical Techniques Employing Heparin Disaccharide Standards
Analytical TechniquePrinciple of SeparationRole of Heparin Disaccharide StandardsReference
Ion-Pair Reverse-Phase HPLC (IPRP-HPLC)Separates disaccharides based on hydrophobicity after neutralization of charges by an ion-pairing agent.Used as external standards for peak identification (retention time) and as internal standards (e.g., I-P) for precise quantification. nih.govnih.gov
Strong Anion Exchange HPLC (SAX-HPLC)Separates disaccharides based on the number and position of sulfate groups (i.e., overall negative charge).A mix of standards is used to create a calibration profile for identifying and quantifying each uniquely charged disaccharide. researchgate.net
Capillary Electrophoresis (CE)Separates charged molecules in a capillary based on their electrophoretic mobility, which is related to charge and size.Used to identify disaccharides based on migration time and for quantitative analysis, often with higher resolution and sensitivity than HPLC. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the mass detection and identification capabilities of MS.Standards are critical for validating retention times and confirming the mass of each disaccharide, enabling unambiguous identification and quantification. nih.gov

Application in Structure-Function Relationship Studies of Glycosaminoglycans to Decipher the "Sulfation Code"

The immense biological activity of heparin and HS is governed by specific sequences of sulfated disaccharides that bind to a vast array of proteins, thereby modulating critical physiological processes like blood coagulation, cell signaling, and inflammation. pnas.orgoup.com This concept, often termed the "sulfation code," suggests that discrete sulfation patterns create unique structural motifs that are recognized by specific protein partners. capes.gov.brresearchgate.net Deciphering this code requires understanding which specific disaccharide arrangements are necessary for these interactions.

The study of isolated, structurally defined heparin oligosaccharides is a powerful approach to probe these structure-function relationships. thieme-connect.com By synthesizing or purifying specific oligosaccharides and testing their ability to bind to proteins like antithrombin or fibroblast growth factors, researchers can identify the minimal structural requirements for biological activity. oup.comnih.gov The analysis of these functional oligosaccharides often involves their degradation into disaccharides and subsequent compositional analysis. Using a panel of standards, including an internal standard like heparin disaccharide I-P for quantification, allows researchers to determine the exact ratio of different sulfated units (e.g., I-S, II-S, III-S) that constitute a high-affinity binding site. researchgate.net This information is fundamental to understanding how the sequence and sulfation pattern of GAGs translate into specific biological functions. pnas.orgnih.gov

Table 2: Role of Disaccharide Analysis in Deciphering the "Sulfation Code"
Disaccharide Type (Example)Structural FeatureAssociated Function/InteractionReference
Trisulfated Disaccharide (I-S)Contains N-sulfo, 6-O-sulfo, and 2-O-sulfo groups. Predominant unit in heparin.Key component of high-affinity binding sites for many proteins, including antithrombin and fibroblast growth factors (FGFs). nih.govoup.com
3-O-Sulfated DisaccharideContains a rare 3-O-sulfate group on the glucosamine (B1671600) residue.Critical for the specific, high-affinity binding and activation of antithrombin, conferring potent anticoagulant activity. biorxiv.orgbiorxiv.org
N-acetylated, low-sulfated disaccharidesContain N-acetylglucosamine (GlcNAc) and fewer sulfate groups. Common in heparan sulfate.Often found in less-sulfated domains of HS that may be involved in interactions with a different set of proteins or act as spacers between highly sulfated binding domains. nih.govnih.gov
N-sulfated, 6-O-sulfated disaccharide (II-S)Lacks the 2-O-sulfate on the uronic acid compared to I-S.Contributes to the binding motifs for various proteins, and its presence or absence relative to I-S helps define the specificity of the "sulfation code". nih.gov

Development of Heparin Disaccharide I-P-Based Probes for In Vitro Ligand-Binding Assays and Affinity Chromatography

Biochemical probes are essential tools for identifying and characterizing protein-ligand interactions. In glycobiology, probes based on specific carbohydrate structures are used to discover new GAG-binding proteins and to quantify their binding affinity. While the entire heparin polysaccharide is commonly immobilized on a solid support (e.g., agarose (B213101) beads) for heparin affinity chromatography, smaller, defined oligosaccharides or even single disaccharides can be used to create more specific probes. gbiosciences.comnih.gov

A disaccharide-based probe is typically created by chemically modifying a disaccharide to attach it to another molecule, such as a fluorescent label for use in ligand-binding assays or a solid matrix for affinity chromatography. oup.com This allows for the investigation of proteins that bind specifically to that single disaccharide unit. While this is a valid and powerful technique, it is important to note that Heparin Disaccharide I-P itself is generally not used for this purpose. Its N-propionyl group makes it an artificial structure designed for analytical purposes as an internal standard. Probes are typically constructed from naturally occurring disaccharides (like I-S or II-A) to study biologically relevant interactions. In such experiments, Heparin Disaccharide I-P would still play its crucial role as the internal standard for quantifying the components in the analytical steps that might follow the affinity-based experiment.

Table 3: General Components of a Disaccharide-Based Biochemical Probe
ComponentDescriptionFunctionExample
Recognition MoietyA structurally defined heparin/HS disaccharide.Provides the specific binding interface for the target protein.Heparin Disaccharide I-S (natural, for binding)
Linker ArmA chemical spacer that connects the disaccharide to the label or support.Provides spatial separation, preventing the label or support from sterically hindering the protein-disaccharide interaction.Aminocaproic acid
Functional ComponentA detectable label or a solid support matrix.Allows for detection and quantification of binding (label) or for separation and purification of binding partners (support).Fluorescent dye (e.g., BODIPY), Biotin, Agarose bead
Internal StandardA non-interfering, structurally similar molecule added for quantification.Ensures accuracy in subsequent analytical steps (e.g., LC-MS) to quantify bound vs. unbound fractions.Heparin Disaccharide I-P (artificial, for analysis)

Contribution to Understanding the Biosynthetic and Degradation Pathways of Heparin and Heparan Sulfate by Specific Enzymes

The complex structures of heparin and heparan sulfate are not template-driven but are assembled through a highly coordinated series of enzymatic steps in the Golgi apparatus. nih.govresearchgate.net This biosynthetic pathway involves polymerases that create the initial polysaccharide chain, followed by a suite of modification enzymes including N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (OSTs) that add sulfate groups at specific positions. nih.gov Similarly, the degradation of HS occurs both at the cell surface and within lysosomes, mediated by enzymes like heparanase and a series of lysosomal sulfatases and glycosidases. core.ac.uknih.govresearchgate.net

Table 4: Using Disaccharide Analysis to Probe Enzyme Function
Enzyme ClassEnzyme ExampleRole in GAG MetabolismInformation Gained from Disaccharide AnalysisReference
Biosynthetic (Sulfotransferase)3-O-Sulfotransferase (3-OST)Adds a sulfate group to the 3-O position of a glucosamine residue.Analysis after digestion with specific lyases can reveal the presence and abundance of rare 3-O-sulfated disaccharides, confirming the enzyme's activity and its substrate preferences. biorxiv.orgcore.ac.uk
Biosynthetic (Epimerase)Glucuronic Acid C5-EpimeraseConverts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA).The ratio of GlcA-containing disaccharides to IdoA-containing disaccharides in the final product reflects the extent of epimerase activity. nih.gov
Degradative (Lyase)Heparinase IIICleaves HS at regions of low sulfation.The types of disaccharides produced (e.g., unsulfated or monosulfated) identify the specific linkages cleaved by the enzyme, defining its substrate specificity. nih.govresearchgate.net
Degradative (Lysosomal)Iduronate-2-sulfatase (IDS)Removes the 2-O-sulfate group from iduronic acid during lysosomal breakdown.In IDS deficiency (MPS II), analysis shows an accumulation of GAGs that, upon digestion, yield an excess of 2-O-sulfated disaccharides (like I-S), confirming the enzyme's role. core.ac.uk

Future Directions and Emerging Research Applications of Heparin Disaccharide I P in Glycoscience

Development of Next-Generation Integrated Analytical Methodologies for Complex Heparin Disaccharide Mixtures

The inherent heterogeneity and structural complexity of heparin and heparan sulfate (B86663) (HS) present significant analytical challenges. nih.govannualreviews.org Effective characterization is essential for understanding their structure-function relationships and ensuring the quality of heparin-based pharmaceuticals. nih.govnih.gov Traditional methods like nuclear magnetic resonance (NMR) spectroscopy are limited by the large sample amounts required. nih.gov Consequently, the field is moving towards more sensitive and efficient integrated methodologies that combine separation techniques with mass spectrometry (MS).

A key innovation in this area is the use of an unnatural, structurally defined internal standard (IS) for accurate quantification in complex biological mixtures. Heparin disaccharide I-P, a synthetic disaccharide (UA2S–GlcNCOEt6S), has been successfully utilized for this purpose. nih.gov In a method developed for the in-depth compositional analysis of heparin/HS-derived disaccharides from human serum, Heparin Disaccharide I-P was employed as the internal standard. nih.gov This approach, combining fractionation, enzymatic digestion, solid-phase extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrated high recovery and reproducibility with a low limit of detection, enabling the quantification of even low-sulfated disaccharides. nih.gov

Ion-pairing reversed-phase microflow high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (IPRP-Mf-HPLC-MS) is another powerful technique that provides excellent separation and sensitive detection of heparin disaccharides. nih.gov The use of stable isotope-labeled internal standards, which have identical chemical and physical properties to the analytes, allows for precise calibration and quantification. nih.gov These advanced methods are critical for accelerating research in glycobiology by providing reliable and rapid quantitative analysis of GAG disaccharide composition. nih.gov

Analytical TechniquePrincipleKey AdvantagesLimitationsReference
LC-MS/MS with Internal Standard (I-P)Combines liquid chromatography separation with tandem mass spectrometry for identification and quantification against a known standard.High sensitivity and specificity; accurate quantification in complex biological matrices; high recovery.Requires enzymatic digestion; potential for matrix effects. nih.gov
IPRP-Mf-HPLC-MSIon-pairing reversed-phase chromatography separates disaccharides based on sulfation, coupled with mass spectrometry for detection.High resolution and sensitivity; separates α- and β-anomeric forms; suitable for complex mixtures.Requires specialized columns and reagents; gradient elution can affect sensitivity. nih.gov
Capillary Electrophoresis (CE)Separates charged molecules in an electric field based on mobility and distribution.High efficiency; requires small sample volume; can be coupled with MS (CE-MS).N-sulfated disaccharides can degrade; requires derivatization for fluorescence detection. researchgate.netnih.gov
2D-Nuclear Magnetic Resonance (NMR)Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides definitive structural characterization without depolymerization.Intrinsically low sensitivity; requires large amounts of pure sample; complex data analysis. annualreviews.orgnih.gov

Exploration of Heparin Disaccharide I-P in Glycan Array Technology for High-Throughput Interaction Screening

Glycan array technology has emerged as a powerful tool for the high-throughput screening of carbohydrate-protein interactions. nih.govnih.gov These arrays consist of a library of structurally defined glycans, including specific heparin oligosaccharides, immobilized on a solid surface, such as a glass slide. nih.govzbiotech.com By exposing the array to a protein of interest, researchers can rapidly identify binding partners and characterize the specific sulfation patterns and chain lengths required for interaction. zbiotech.com

The development of heparin glycan microarrays allows for the systematic study of how proteins, antibodies, and even cells interact with heparin and heparan sulfate. nih.govzbiotech.com For instance, a "glycobioarray" has been developed to measure cellular responses, such as the activation of fibroblast growth factor (FGF) signaling pathways, upon binding to specific immobilized heparin saccharides. nih.gov This platform moves beyond simple binding assays to provide functional data, demonstrating that the cellular response is directly related to the structure of the heparin saccharide. nih.gov

While Heparin Disaccharide I-P is primarily a synthetic standard, its well-defined structure is representative of the building blocks used to construct more complex oligosaccharides for these arrays. The principles of high-throughput screening enabled by these arrays are also applied in other contexts, such as screening large libraries of small molecules for their ability to inhibit heparin-protein interactions, like the heparin-induced fibrillization of tau protein, which is relevant in neurodegenerative diseases. nih.gov

Protein/FactorBiological SystemSignificance of Heparin InteractionReference
Antithrombin III (ATIII)Blood CoagulationBinding of a specific pentasaccharide sequence in heparin activates ATIII, leading to anticoagulation. nih.govumc.brbiologyinsights.com
Fibroblast Growth Factor 2 (FGF2)Cell Growth and DevelopmentHeparan sulfate acts as a co-receptor, facilitating FGF2 binding to its signaling receptor and promoting cell proliferation. nih.govrsc.orgnsf.gov
Tau ProteinNeurobiologyHeparin can induce the aggregation of tau protein into fibrils, a hallmark of Alzheimer's disease. nih.gov
Various Plasma ProteinsPharmacokineticsBinding to plasma proteins can extend the half-life of heparin-based drugs. mdpi.com

Novel Applications in the Rational Design and Synthesis of Glycomimetics for Basic Scientific Inquiry

Glycomimetics are compounds designed to mimic the structure and function of native carbohydrates but with improved drug-like properties, such as enhanced stability, affinity, and better pharmacokinetics. mdpi.com The rational design of synthetic heparin analogues is a burgeoning field aimed at creating molecules with tailored biological activities, potentially separating the desired therapeutic effects from unwanted side effects like bleeding. nih.govnih.gov

Defined heparin disaccharides are fundamental building blocks in this endeavor. rsc.orgresearchgate.net Modern chemoenzymatic and iterative chemical synthesis strategies allow for the precise assembly of these disaccharide units into longer oligosaccharides with specific, predetermined sulfation patterns. nsf.govnih.gov For example, researchers have developed "clickable" disaccharides that can be rapidly assembled into a library of HS-mimetic oligomers. rsc.orgresearchgate.net These synthetic oligomers have been shown to bind to proteins like FGF2 in a manner dependent on their specific sulfation pattern, confirming that the synthetic approach can replicate the specificity of native HS interactions. nsf.gov

This approach allows for systematic investigation into the "sulfation code"—how specific patterns of sulfation dictate biological function. By creating synthetic heparins with modified backbones or specific sulfation motifs, researchers can design compounds that are resistant to degradation by enzymes like heparanase or that exhibit potent, specific activities, such as anti-tumor or anti-inflammatory effects, without significant anticoagulant properties. nih.govresearchgate.net

Design StrategyObjectiveExample ApproachReference
Iterative Chemical SynthesisCreate sequence-defined oligomers with precise sulfation patterns.Using "clickable" disaccharide building blocks for rapid assembly via click chemistry. rsc.orgnsf.govresearchgate.net
Chemoenzymatic SynthesisCombine chemical synthesis of a backbone with enzymatic modifications for regioselectivity.Using biosynthetic enzymes (sulfotransferases, epimerases) to modify a polysaccharide precursor. nih.govresearchgate.net
Polymer GraftingCreate heparin-mimicking polymers with reduced anticoagulant activity.Grafting native heparin disaccharides onto a biocompatible polymer backbone (e.g., poly-2-aminoethyl methacrylate). nih.gov
Backbone ModificationEnhance properties like enzymatic resistance or bioavailability.Replacing parts of the sugar scaffold with non-carbohydrate linkers or modified pyranose rings. mdpi.comresearchgate.net

Elucidating Undiscovered Biological Roles and Mechanistic Implications through Advanced In Vitro and Animal Model Investigations

While heparin is best known as an anticoagulant, its structural motifs are involved in a wide array of other biological processes, including inflammation, angiogenesis, viral infection, and cancer metastasis. nih.govresearchgate.netnih.gov Advanced in vitro assays and animal models are crucial for discovering these non-anticoagulant functions and understanding their underlying mechanisms.

Animal models, particularly in mice, are standard for pre-clinical evaluation of heparin-based therapies. springernature.com For instance, thrombosis models, such as ferric chloride-induced injury in the carotid artery or ligation of the inferior vena cava, are used to test the antithrombotic efficacy of new heparin analogues. springernature.com Conversely, bleeding models, like the tail bleeding time or saphenous vein bleeding model, assess the primary adverse effect of anticoagulants. springernature.com Studies have also used animal models of sepsis to investigate the complex and sometimes contradictory role of heparin in systemic inflammation and coagulopathy. nih.gov

In vitro studies using specific cell lines can reveal the effects of defined heparin structures on cellular behavior. For example, synthetic glycopolymers grafted with heparin disaccharides have been shown to inhibit the migration and invasion of melanoma cells, suggesting a potential anti-metastatic role independent of anticoagulation. nih.gov By using structurally defined oligosaccharides in these advanced models, researchers can directly link specific sulfation patterns to distinct biological outcomes, paving the way for the development of novel therapeutics for a range of diseases. researchgate.netnih.gov

Animal ModelPurposeTypical SpeciesInvestigated OutcomeReference
Ferric Chloride-Induced Arterial InjuryTo evaluate anticoagulant/antithrombotic effects on arterial thrombosis.Mouse, RatTime to vessel occlusion, thrombus size. springernature.com
Inferior Vena Cava LigationTo evaluate effects on venous thrombosis.Mouse, RatWeight and size of the resulting clot. springernature.com
Sepsis Models (e.g., E. coli challenge)To investigate the role of heparin in inflammation and sepsis-induced coagulopathy.MouseSurvival rates, inflammatory cytokine levels, lung injury. nih.gov
Tumor Metastasis ModelsTo test the anti-metastatic potential of heparin derivatives.MouseInhibition of tumor cell migration, invasion, and adhesion. nih.gov

Q & A

Basic Research Questions

Q. How is heparin disaccharide I-P, sodium salt structurally identified and validated in research settings?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfation patterns (e.g., 2-O-, 6-O-sulfation) and uronic acid epimerization (α-L-iduronic vs. β-D-glucuronic acid) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~541.37 g/mol for the sodium salt) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use ion-pairing reverse-phase columns (e.g., C18 with hexanesulfonate mobile phase) to resolve disaccharide isomers and quantify purity (>95%) .
    • Key Reference Standards : Compare retention times and spectral data to USP/Ph. Eur. monographs for heparin disaccharides .

Q. What are the primary sources and storage recommendations for this compound?

  • Methodological Answer :

  • Sourcing : Obtain from specialized suppliers (e.g., Iduron, Sigma-Aldrich) that provide batch-specific certificates of analysis (CoA) detailing sulfation profiles and enzymatic digestion validation (heparinase I/II/III) .
  • Storage : Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation. Reconstitute in ultrapure water (20 mg/mL) with brief sonication to avoid aggregation .

Q. Which analytical techniques are optimal for quantifying heparin disaccharide I-P in complex biological matrices?

  • Methodological Answer :

  • Capillary Electrophoresis (CE) : Resolve disaccharides using a borate buffer system (pH 9.0) with UV detection at 232 nm for unsaturated uronic acid moieties .
  • Fluorescent Tagging : Derivatize with 2-aminoacridone (AMAC) for sensitive detection in glycan profiling assays .
  • Enzymatic Assays : Validate anti-factor Xa activity to confirm functional integrity, though this is less sensitive for isolated disaccharides compared to full-length heparin .

Advanced Research Questions

Q. How can experimental design address conflicting data on heparin disaccharide I-P’s sulfation-dependent bioactivity?

  • Methodological Answer :

  • Variable Controls : Compare I-P with desulfated analogs (e.g., de-N-sulfated or de-O-sulfated derivatives) to isolate sulfation contributions .
  • Dose-Response Studies : Use surface plasmon resonance (SPR) to measure binding kinetics with antithrombin III or fibroblast growth factor (FGF2), ensuring buffer ionic strength (e.g., 150 mM NaCl) mimics physiological conditions .
  • Statistical Validation : Apply ANOVA with post-hoc tests to resolve batch-to-batch variability in sulfation (common in enzymatic digestion protocols) .

Q. How to resolve contradictions in disaccharide sulfation data from HPLC vs. MS analyses?

  • Methodological Answer :

  • Cross-Validation : Run parallel analyses using both techniques. For HPLC discrepancies, check ion-pairing agent purity (e.g., sodium 1-heptanesulfonate) and column aging .
  • MS Calibration : Use deuterated internal standards (e.g., D2-heparin disaccharides) to correct for ionization efficiency differences in negative-ion mode .
  • Sample Prep : Ensure complete desalting (e.g., via ZipTip C18) for MS to avoid sodium adduct interference .

Q. What strategies ensure reproducibility in heparin disaccharide I-P’s interaction studies with Na+/Ca2+ exchangers (NCX)?

  • Methodological Answer :

  • Batch Consistency : Request peptide content analysis (via amino acid analysis) and TFA removal (<1%) from suppliers to minimize counterion interference .
  • Functional Assays : Use calcium flux assays (e.g., Fluo-4 AM dye) in HEK293 cells overexpressing NCX1, normalizing to disaccharide-free controls .
  • Negative Controls : Include non-sulfated chondroitin sulfate to confirm sulfation specificity in NCX activation .

Q. How does high sodium intake affect heparin disaccharide I-P’s sulfation in renal studies?

  • Methodological Answer :

  • In Vivo Models : Feed rodents a high-salt diet (4% NaCl) for 4 weeks, then extract renal glycosaminoglycans for disaccharide profiling .
  • qRT-PCR : Quantify sulfotransferase (6-OST1) and sulfatase (SULF2) mRNA to correlate structural changes with enzymatic regulation .
  • Structural Confirmation : Use disaccharide analysis kits (e.g., Iduron’s HD Mix) to detect increased 6-O-sulfation under high sodium conditions .

Methodological Notes

  • Critical Data Tables :

    ParameterTechniqueReference StandardKey Consideration
    Sulfation PatternNMRUSP Heparin Sodium RSAssign 2-O/6-O peaks accurately
    Molecular WeightMSIduron HD MixUse negative-ion mode for [M-Na]⁻
    PurityHPLCPh. Eur. Monograph 1097Monitor column temperature (25°C)
  • References : Ensure compliance with USP ⟨207⟩ and Ph. Eur. guidelines for heparin disaccharide analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.